(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a methoxyphenyl group
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-19-15(12(17)11-18-19)16(22)21-9-7-20(8-10-21)13-5-3-4-6-14(13)23-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVLHKAXGCGSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated and methylated to obtain the desired pyrazole derivative.
The piperazine ring can be synthesized separately by reacting piperazine with 2-methoxyphenyl chloride under basic conditions. Finally, the two intermediates are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction may produce a pyrazole alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-HYDROXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
